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Compound of Interest

Compound Name:
3-Methyl-2-phenylpyrazolo[1,5-

a]pyridine

Cat. No.: B100786 Get Quote

An In-Depth Technical Guide to 3-Methyl-2-
phenylpyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological activities of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine. While specific

experimental data on this exact molecule is limited in publicly available literature, this document

compiles information on its chemical identity and draws upon extensive research into the

broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives. These

related compounds have demonstrated significant potential as antitubercular and anticancer

agents, suggesting promising avenues for future investigation of the title compound. This guide

aims to serve as a foundational resource for researchers interested in the therapeutic potential

of this heterocyclic scaffold.

Chemical Structure and IUPAC Name
The compound of interest is identified by the following chemical structure and nomenclature:

Common Name: 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine
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IUPAC Name: 3-methyl-2-phenylpyrazolo[1,5-a]pyridine[1]

Molecular Formula: C₁₄H₁₂N₂[1]

CAS Number: 17408-32-1

Chemical Structure:

Physicochemical Properties
A summary of the key physicochemical properties of 3-Methyl-2-phenylpyrazolo[1,5-
a]pyridine is presented in the table below. These properties are crucial for understanding the

compound's behavior in biological systems and for the design of future experiments.
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Property Value Source

Molecular Weight 208.26 g/mol PubChem[1]

XLogP3 3.1 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Exact Mass 208.100048 g/mol PubChem[1]

Topological Polar Surface Area 17.3 Å² PubChem[1]

Heavy Atom Count 16 PubChem[1]

Synthesis
The synthesis of pyrazolo[1,5-a]pyridines often involves the [3+2] cycloaddition of N-

aminopyridines with various coupling partners. A general and relevant synthetic approach for 3-
Methyl-2-phenylpyrazolo[1,5-a]pyridine involves the reaction of an N-aminopyridine with a β-

nitrostyrene derivative.

General Experimental Protocol: Cycloaddition of N-
Aminopyridines and β-Nitrostyrenes
While a specific detailed protocol for the title compound is not readily available, a general

procedure can be adapted from the synthesis of related compounds. This typically involves the

following steps:

Preparation of the N-aminopyridinium salt: The corresponding pyridine is reacted with an

aminating agent, such as O-(mesitylenesulfonyl)hydroxylamine (MSH) or hydroxylamine-O-

sulfonic acid, to form the N-aminopyridinium salt.

Cycloaddition Reaction: The N-aminopyridinium salt is then reacted with a substituted β-

nitrostyrene in the presence of a base. The base facilitates the in situ formation of an N-ylide,

which then undergoes a [3+2] cycloaddition with the β-nitrostyrene.
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Aromatization: The resulting cycloadduct undergoes elimination of nitrous acid to yield the

stable, aromatic pyrazolo[1,5-a]pyridine ring system.

Purification: The final product is purified using standard laboratory techniques such as

column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[1,5-

a]pyridines.
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Caption: Generalized workflow for the synthesis of 3-Methyl-2-phenylpyrazolo[1,5-
a]pyridine.

Potential Biological Activity
Direct biological data for 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine is scarce. However, the

pyrazolo[1,5-a]pyridine and the structurally related pyrazolo[1,5-a]pyrimidine scaffolds are

present in numerous compounds with significant biological activities, particularly as

antitubercular and anticancer agents.

Antitubercular Activity of Related Compounds
Several studies have highlighted the potent in vitro activity of pyrazolo[1,5-a]pyridine-3-

carboxamide derivatives against Mycobacterium tuberculosis (Mtb), including drug-susceptible

and multidrug-resistant strains.[2][3][4] The mechanism of action for some of these compounds

is believed to involve the inhibition of key mycobacterial enzymes.

The following table summarizes the antitubercular activity of representative pyrazolo[1,5-

a]pyridine derivatives.

Compound
ID

R1 R2 R3
MIC (µg/mL)
vs. Mtb
H37Rv

Reference

5g 5-Me 2-Me CONH-Bn 0.007
--INVALID-

LINK--

5k 5-OMe 2-Me CONH-Bn 0.006
--INVALID-

LINK--

6j 5-OMe 2-Me
CONH-CH2-

(2-pyridyl)
<0.002

--INVALID-

LINK--

Anticancer Activity of Related Compounds
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework for the

development of anticancer agents. These compounds have been shown to inhibit various

protein kinases that are crucial for cancer cell proliferation and survival.
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The table below presents the in vitro anticancer activity of selected pyrazolo[1,5-a]pyrimidine

derivatives against different cancer cell lines.

Compound ID Cancer Cell Line IC₅₀ (µM) Reference

5b HCT-116 (Colon) 8.64 --INVALID-LINK--

4d MCF-7 (Breast) 0.72 --INVALID-LINK--

4d HepG2 (Liver) 0.14 --INVALID-LINK--

Potential Signaling Pathways
Given the activity of related compounds as kinase inhibitors, a plausible mechanism of action

for pyrazolo[1,5-a]pyridine derivatives in cancer could involve the inhibition of key signaling

pathways that regulate cell growth, proliferation, and survival. A simplified, hypothetical

signaling pathway that could be targeted by such compounds is depicted below.
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Caption: Hypothetical MAPK signaling pathway potentially targeted by pyrazolo[1,5-a]pyridine

derivatives.
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Conclusion and Future Directions
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine belongs to a class of heterocyclic compounds with

demonstrated therapeutic potential. While further research is required to elucidate the specific

biological activities and mechanisms of action of this particular molecule, the extensive data on

related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives provide a strong

rationale for its investigation as a potential antitubercular or anticancer agent. Future studies

should focus on the development of a robust and scalable synthesis for 3-Methyl-2-
phenylpyrazolo[1,5-a]pyridine, followed by comprehensive in vitro and in vivo screening to

evaluate its therapeutic efficacy and to identify its molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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